molecular formula C22H38N2O3S B12202066 4-methyl-5-(propan-2-yl)-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide

4-methyl-5-(propan-2-yl)-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide

Cat. No.: B12202066
M. Wt: 410.6 g/mol
InChI Key: UJBZWFRODZBQQG-UHFFFAOYSA-N
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Description

4-methyl-5-(propan-2-yl)-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a benzene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(propan-2-yl)-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Ring Substituents: The initial step involves the introduction of the methyl, propan-2-yl, and propoxy groups onto the benzene ring. This can be achieved through Friedel-Crafts alkylation and etherification reactions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the substituted benzene ring with sulfonyl chloride in the presence of a base.

    Introduction of the Piperidine Ring: The final step involves the reaction of the intermediate compound with 2,2,6,6-tetramethylpiperidine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propan-2-yl groups.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The benzene ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

4-methyl-5-(propan-2-yl)-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-5-(propan-2-yl)-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide
  • 4-methyl-5-(propan-2-yl)-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide

Uniqueness

The unique combination of functional groups in 4-methyl-5-(propan-2-yl)-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide provides it with distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, setting it apart from similar compounds.

Properties

Molecular Formula

C22H38N2O3S

Molecular Weight

410.6 g/mol

IUPAC Name

4-methyl-5-propan-2-yl-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C22H38N2O3S/c1-9-10-27-19-11-16(4)18(15(2)3)12-20(19)28(25,26)23-17-13-21(5,6)24-22(7,8)14-17/h11-12,15,17,23-24H,9-10,13-14H2,1-8H3

InChI Key

UJBZWFRODZBQQG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C

Origin of Product

United States

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